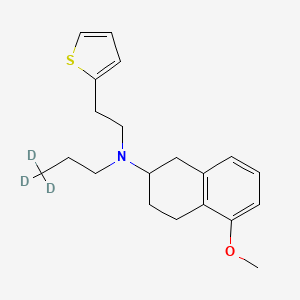
Zilpaterol-13C3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zilpaterol-13C3 Hydrochloride: is a synthetic compound used primarily in veterinary medicine. It is a labeled version of zilpaterol hydrochloride, where three carbon atoms are replaced with carbon-13 isotopes. This compound is a β2-adrenergic agonist, which means it binds to β2-adrenergic receptors and mimics the action of adrenaline and noradrenaline. It is commonly used to promote growth and increase muscle mass in livestock, particularly cattle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zilpaterol-13C3 Hydrochloride involves multiple steps, starting from the appropriate labeled precursors. The key steps include:
Formation of the Imidazoline Ring: This involves the cyclization of a suitable precursor with an amine to form the imidazoline ring.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the labeled precursors.
Purification: Purification steps such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures to ensure the consistency and safety of the final product
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Zilpaterol-13C3 Hydrochloride can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the imidazoline ring.
Substitution: Substitution reactions can occur at the aromatic ring or the isopropyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Zilpaterol-13C3 Hydrochloride is used as a standard in analytical chemistry for the quantification and detection of zilpaterol in biological samples.
Biology: In biological research, it is used to study the effects of β2-adrenergic agonists on muscle growth and metabolism.
Industry: In the livestock industry, it is used to improve feed efficiency and increase muscle mass in cattle, leading to higher meat yields .
Wirkmechanismus
Zilpaterol-13C3 Hydrochloride exerts its effects by binding to β2-adrenergic receptors on muscle and adipose tissue. This binding activates adenylate cyclase, increasing cyclic AMP levels, which in turn activates protein kinase A. This cascade leads to increased protein synthesis and muscle growth, as well as enhanced lipolysis in adipose tissue .
Vergleich Mit ähnlichen Verbindungen
Clenbuterol Hydrochloride: Another β2-adrenergic agonist used for similar purposes.
Ractopamine Hydrochloride: Used to promote leanness in livestock.
Salbutamol: Primarily used as a bronchodilator but has similar β2-adrenergic agonist properties.
Uniqueness: Zilpaterol-13C3 Hydrochloride is unique due to its isotopic labeling, which makes it particularly useful in research settings for tracing and quantification purposes .
Eigenschaften
Molekularformel |
C14H20ClN3O2 |
|---|---|
Molekulargewicht |
300.76 g/mol |
IUPAC-Name |
(9R,10R)-9-hydroxy-10-((1,2,3-13C3)propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m1./s1/i1+1,2+1,8+1; |
InChI-Schlüssel |
GIEFXLLRTJNFGT-JHASHKGTSA-N |
Isomerische SMILES |
[13CH3][13CH]([13CH3])N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O.Cl |
Kanonische SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


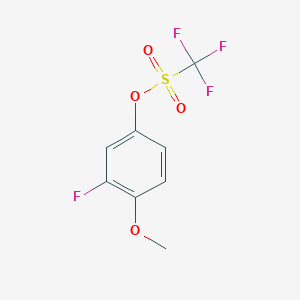



![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)

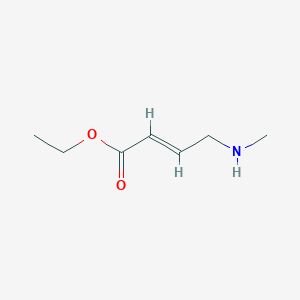
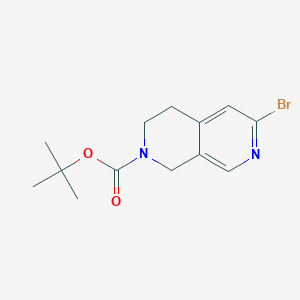

![Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13442042.png)
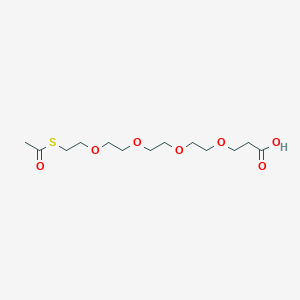

![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
